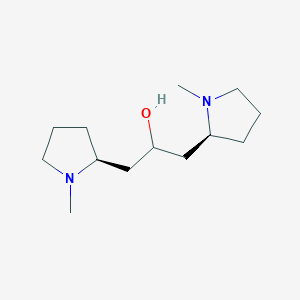
Dihydrocuscohygrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrocuscohygrine is a natural product found in Erythroxylum glaucum, Erythroxylum monogynum, and Erythroxylum cataractarum with data available.
Scientific Research Applications
1. Influence on Metabolic and Inflammatory Processes
Dihydromyricetin, a compound related to Dihydrocuscohygrine, has been observed to improve glucose and lipid metabolism, and exert anti-inflammatory effects in nonalcoholic fatty liver disease patients. This was demonstrated in a randomized controlled trial where Dihydromyricetin significantly decreased serum levels of various metabolic markers and inflammatory mediators, suggesting its potential for therapeutic use in metabolic and inflammatory disorders (Chen et al., 2015).
2. Energy Storage and Release Applications
In the context of sustainable energy solutions, research has been conducted on dihydrogen production from the dehydrogenation reaction of ammonia borane, a safer solid source of H2. Although not directly related to Dihydrocuscohygrine, this research highlights the potential of molecular compounds in facilitating the storage and release of energy, which is a crucial aspect of sustainable energy development (Mboyi et al., 2021).
3. Contributions to Anticancer Drug Design
Dihydrofolate reductase (DHFR) is a target for antibacterial, antifungal, and anti-malarial treatments, and increasingly, for anticancer drugs. Research in this field includes the study of DHFR inhibitors, their synthesis, and potential anticancer activity, underlining the importance of molecular research in advancing cancer treatment (Wróbel & Drozdowska, 2019).
4. Advancements in Ecohydrology and Plant-Water Relations
In ecohydrology, understanding the interactions between vegetation and hydrologic flows is crucial. Research in this field, focusing on plant-water relations, contributes significantly to our knowledge of how ecosystems function, with implications for managing water resources and preserving biodiversity (Asbjornsen et al., 2011).
properties
Product Name |
Dihydrocuscohygrine |
|---|---|
Molecular Formula |
C13H26N2O |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
1,3-bis[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C13H26N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-13,16H,3-10H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
UOJNOOLFFFFKNA-RYUDHWBXSA-N |
Isomeric SMILES |
CN1CCC[C@H]1CC(C[C@@H]2CCCN2C)O |
Canonical SMILES |
CN1CCCC1CC(CC2CCCN2C)O |
synonyms |
(+)-dihydrocuscohygrine dihydrocuscohygrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



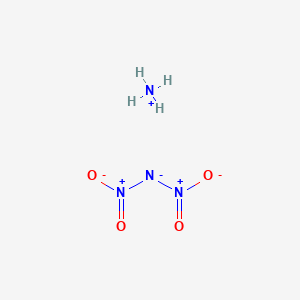
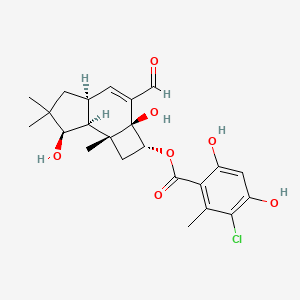
![(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B1247727.png)

![6-[4-(6-Fluoro-1,2-benzisoxazole-3-yl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247729.png)
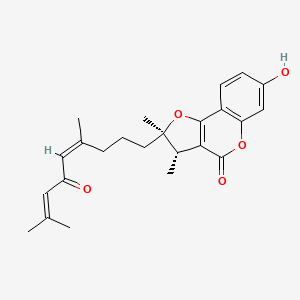

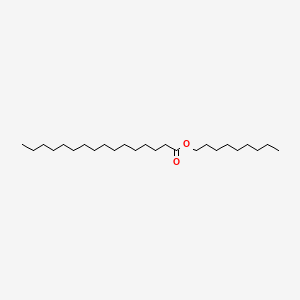

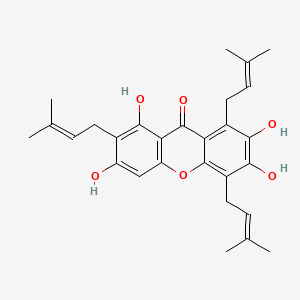
![4-[3-(1h-Imidazol-4-yl)propyl]piperidine](/img/structure/B1247739.png)
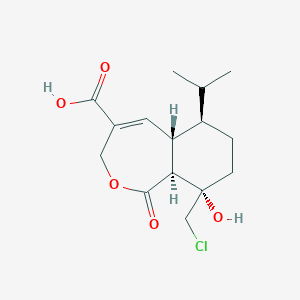
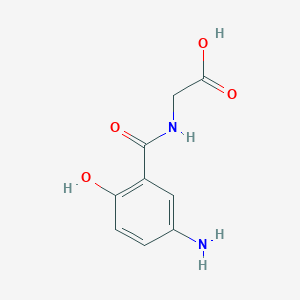
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B1247745.png)